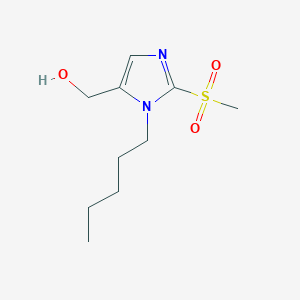
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole, also known as CMFMI, is a synthetic compound used in a variety of scientific research applications. It is often used in combination with other compounds in order to further study their effects on biochemical and physiological processes. CMFMI has been studied extensively in the laboratory and is known to have a number of advantages and limitations when it comes to its use in experiments.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as it is able to inhibit the activity of enzymes such as cytochrome P450 and proteases. It has also been used in the study of signal transduction pathways, as it is able to inhibit the activity of protein kinases. This compound has also been used in the study of gene expression, as it is able to inhibit the activity of transcription factors. Finally, this compound has been used in the study of cell cycle regulation, as it is able to inhibit the activity of cyclin-dependent kinases.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is not fully understood. However, it is believed to work by binding to the active site of enzymes and proteins, thus blocking their activity. It is also believed to bind to the regulatory sites of proteins and transcription factors, thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to inhibit the activity of enzymes and proteins involved in signal transduction pathways, gene expression, and cell cycle regulation. It is also known to inhibit the activity of certain proteases and cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high yield and is relatively stable in a variety of solvents. However, it is important to note that this compound is a relatively new compound, so its long-term effects and safety profile are not well understood.
Zukünftige Richtungen
The potential future directions for 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its safety profile and its potential toxicity is needed. Additionally, further research into its potential uses in drug delivery systems and its potential uses in drug development is needed. Finally, further research into its potential uses in gene therapy and its potential uses in cancer therapy is needed.
Synthesemethoden
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is synthesized from a combination of 5-chloromethyl-1-furan-2-ylmethyl-2-methanesulfonyl-1H-imidazole-4-carboxylic acid and anhydrous sodium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for a period of 4 to 8 hours. The reaction yields this compound in a yield of approximately 90%.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(furan-2-ylmethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c1-17(14,15)10-12-6-8(5-11)13(10)7-9-3-2-4-16-9/h2-4,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIILEYMTIBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

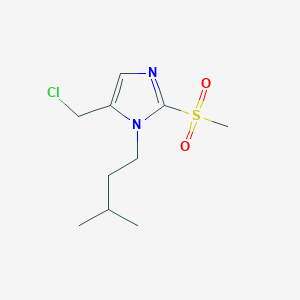
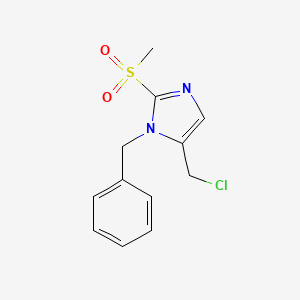
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
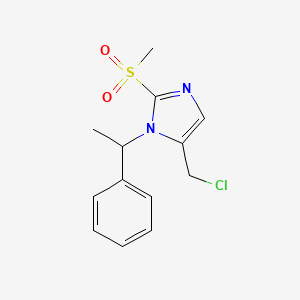

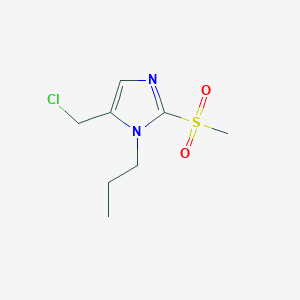
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
